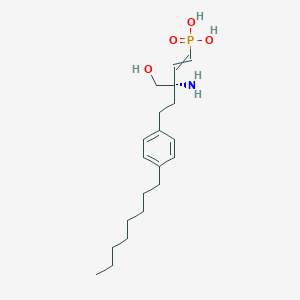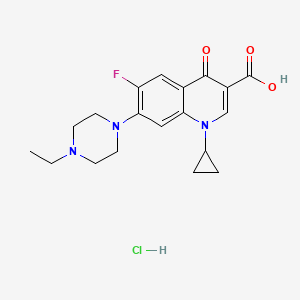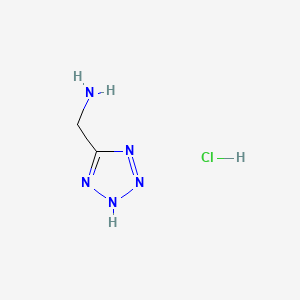
(S)-FTY-720 Vinylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-FTY-720 Vinylphosphonate is a complex organophosphorus compound with the molecular formula C20H34NO4P and a molecular weight of 383.469 This compound is characterized by its unique structure, which includes an amino group, a hydroxymethyl group, and a long alkyl chain attached to a phenyl ring
Métodos De Preparación
The synthesis of phosphonic acid, P-[(1E,3S)-3-amino-3-(hydroxymethyl)-5-(4-octylphenyl)-1-penten-1-yl]- can be achieved through several synthetic routes. One common method involves the reaction of a phosphonic acid derivative with an appropriate amine and aldehyde under controlled conditions. This process typically requires the use of catalysts and specific reaction conditions to ensure high yield and purity of the final product.
In industrial settings, the production of this compound may involve more scalable methods, such as the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce costs. These methods often incorporate advanced techniques like microwave-assisted synthesis and high-throughput screening to identify the most effective reaction parameters .
Análisis De Reacciones Químicas
(S)-FTY-720 Vinylphosphonate undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation process typically targets the hydroxymethyl group, converting it into a carboxyl group.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often focus on the amino group, converting it into a primary amine.
Substitution: Substitution reactions involve the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the hydroxymethyl group results in the formation of a carboxylic acid derivative, while reduction of the amino group yields a primary amine .
Aplicaciones Científicas De Investigación
(S)-FTY-720 Vinylphosphonate has a wide range of scientific research applications, including:
Chemistry: This compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for investigating biological pathways and mechanisms.
Medicine: Phosphonic acid derivatives are explored for their potential therapeutic applications, including antiviral and antibacterial activities. The compound’s ability to mimic naturally occurring biomolecules makes it a promising candidate for drug development.
Industry: In industrial applications, this compound is used as a chelating agent and scale inhibitor in water treatment processes.
Mecanismo De Acción
The mechanism of action of phosphonic acid, P-[(1E,3S)-3-amino-3-(hydroxymethyl)-5-(4-octylphenyl)-1-penten-1-yl]- involves its interaction with specific molecular targets and pathways. The compound’s amino and hydroxymethyl groups allow it to form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. In medicinal applications, the compound may inhibit the activity of specific enzymes or receptors, thereby modulating biological pathways and exerting therapeutic effects .
Comparación Con Compuestos Similares
(S)-FTY-720 Vinylphosphonate can be compared with other similar compounds, such as:
Phosphorous acid (H3PO3): Unlike phosphonic acid, phosphorous acid has a simpler structure and different chemical properties. It is commonly used as a reducing agent and in the synthesis of phosphonates.
Aminomethylphosphonic acid: This compound shares the phosphonic acid backbone but has a different substituent pattern. It is used in various industrial applications, including water treatment and agriculture.
Phosphonic acid derivatives: Various derivatives of phosphonic acid, such as bisphosphonates, are used in medicine for their ability to inhibit bone resorption and treat osteoporosis.
Propiedades
IUPAC Name |
[(3S)-3-amino-3-(hydroxymethyl)-5-(4-octylphenyl)pent-1-enyl]phosphonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34NO4P/c1-2-3-4-5-6-7-8-18-9-11-19(12-10-18)13-14-20(21,17-22)15-16-26(23,24)25/h9-12,15-16,22H,2-8,13-14,17,21H2,1H3,(H2,23,24,25)/t20-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWQUROWPKWKDNA-FQEVSTJZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)CCC(CO)(C=CP(=O)(O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC1=CC=C(C=C1)CC[C@@](CO)(C=CP(=O)(O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34NO4P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[4-[2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]hexanoylamino]-2-hydroxy-5-(2-methoxy-2-oxoethoxy)phenyl]-hydroxy-oxoazanium](/img/structure/B571206.png)

![1,4,6,7,10,11,13-Heptazatricyclo[7.4.0.03,7]trideca-3,5,8,10,12-pentaene](/img/structure/B571210.png)


